Ethanone,1-[4-chloro-2-(methoxy-d3)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone,1-[4-chloro-2-(methoxy-d3)phenyl]- is a chemical compound characterized by the presence of a chloro-substituted phenyl ring and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone,1-[4-chloro-2-(methoxy-d3)phenyl]- typically involves the reaction of 4-chloro-2-methoxybenzaldehyde with a suitable acetylating agent under controlled conditions. One common method involves the use of acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
Ethanone,1-[4-chloro-2-(methoxy-d3)phenyl]- undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: The chloro and methoxy groups on the phenyl ring make it susceptible to electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), and sulfonating agents (SO3/H2SO4).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield halogenated, nitrated, or sulfonated derivatives .
Scientific Research Applications
Ethanone,1-[4-chloro-2-(methoxy-d3)phenyl]- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethanone,1-[4-chloro-2-(methoxy-d3)phenyl]- involves its interaction with specific molecular targets. The chloro and methoxy groups influence its reactivity and binding affinity to various enzymes and receptors. The compound can act as an electrophile or nucleophile, depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(3-chloro-4-methoxyphenyl)-: Similar structure but with different substitution pattern.
Apocynin (Ethanone, 1-(4-hydroxy-3-methoxyphenyl)-): Contains a hydroxy group instead of a chloro group.
Uniqueness
The deuterium labeling (methoxy-d3) also adds to its uniqueness, making it useful in isotopic labeling studies .
Properties
IUPAC Name |
1-[4-chloro-2-(trideuteriomethoxy)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-6(11)8-4-3-7(10)5-9(8)12-2/h3-5H,1-2H3/i2D3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKIAOKWHBCDYGR-BMSJAHLVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)Cl)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.